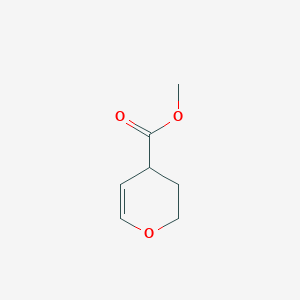

Methyl 3,4-dihydro-2H-pyran-4-carboxylate

Overview

Description

“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is a chemical compound that has attracted considerable interest due to its structural similarity to cyclohexene . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” involves several steps. One method involves the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction was successfully utilized to synthesize 3,4-dihydro-2H-pyrans .Molecular Structure Analysis

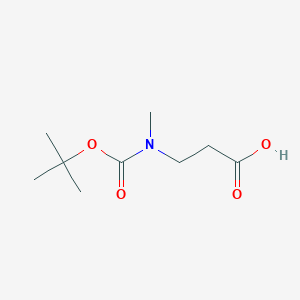

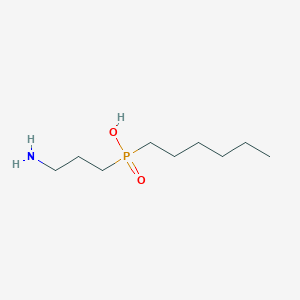

The molecular structure of “Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is complex and involves several atoms. The molecular formula is C7H9O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” is involved in several chemical reactions. For instance, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts .Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-pyran-4-carboxylate” has several physical and chemical properties. It has a molecular weight of 141.145 Da . It is a liquid with a refractive index of 1.440 . It has a boiling point of 86°C and a melting point of -70°C .Scientific Research Applications

Prostaglandin E2 Delivery : A novel crystalline-rubbery hydrogel using derivatives of Methyl 3,4-dihydro-2H-pyran-4-carboxylate shows promising potential as a delivery system for prostaglandin E2, suggesting applications in therapeutic or biomedical fields (Graham, Mcneill, & Rashid, 1985).

Cinchona-Modified Palladium Catalyst : Enantioselective hydrogenation of related compounds using a cinchona-modified palladium catalyst leads to asymmetric synthesis, which has implications in chemical synthesis and possibly in the creation of attractants for pests like cockroaches (Szőri, Szőllősi, & Bartók, 2008).

Antitumor Agent : Poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) derivatives demonstrate potential as a strong antitumor agent, indicating applications in medicine and pharmacology (Han et al., 1990).

Synthesis of Methyl 4,5-Dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates : This compound can be synthesized from 1-oxo-1,2,3,4-tetrahydrocarbazoles using intermediates, indicating its role in the development of various chemical structures and potential pharmaceutical applications (Martin & Prasad, 2006).

Microwave-Assisted Synthesis : A microwave-assisted liquid-phase synthesis method using functional ionic liquids provides high yields and purity for related compounds, indicating a more efficient production method in chemical synthesis (Yi, Peng, & Song, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRJBHKGIAEZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dihydro-2H-pyran-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)